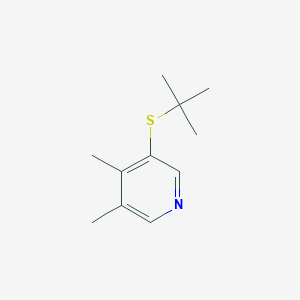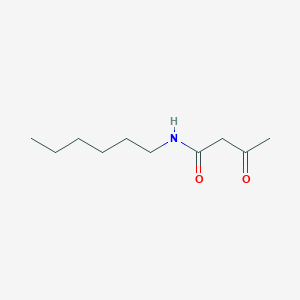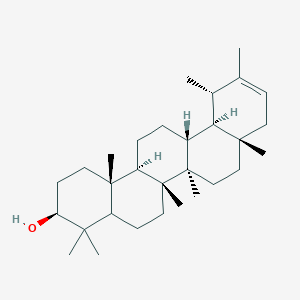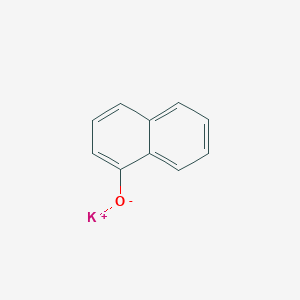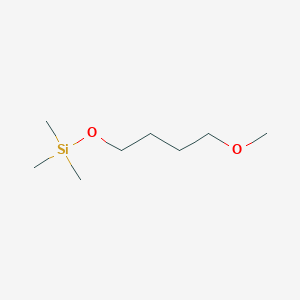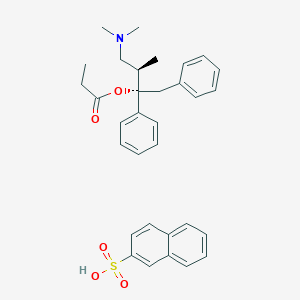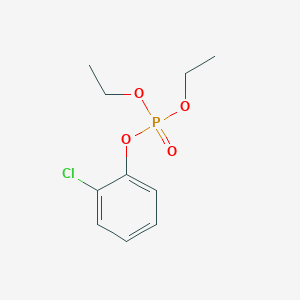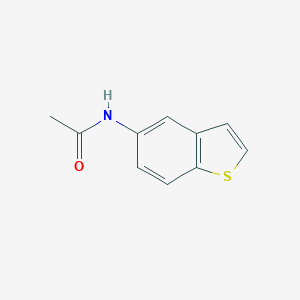
N-(1-benzothiophen-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzothiophen-5-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA is a heterocyclic organic compound that consists of a benzene ring fused to a thiophene ring. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
N-(1-benzothiophen-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(1-benzothiophen-5-yl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. N-(1-benzothiophen-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for cancer.
Mecanismo De Acción
The mechanism of action of N-(1-benzothiophen-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. N-(1-benzothiophen-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-benzothiophen-5-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-benzothiophen-5-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(1-benzothiophen-5-yl)acetamide has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. N-(1-benzothiophen-5-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzothiophen-5-yl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that can be studied in vitro and in vivo. However, N-(1-benzothiophen-5-yl)acetamide also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. N-(1-benzothiophen-5-yl)acetamide can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-benzothiophen-5-yl)acetamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, the development of more potent and selective N-(1-benzothiophen-5-yl)acetamide derivatives could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-benzothiophen-5-yl)acetamide can be achieved through a variety of methods, including the reaction of benzothiophene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of benzothiophene with acetic acid and acetic anhydride in the presence of a catalyst. The yield of N-(1-benzothiophen-5-yl)acetamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Propiedades
Número CAS |
18044-91-2 |
|---|---|
Nombre del producto |
N-(1-benzothiophen-5-yl)acetamide |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
N-(1-benzothiophen-5-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) |
Clave InChI |
JFHLLKZLWAUUSO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
Solubilidad |
27.9 [ug/mL] |
Sinónimos |
5-(Acetylamino)benzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



